molecular formula C25H36ClN3 B14403701 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride CAS No. 88598-46-3

3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride

Cat. No.: B14403701
CAS No.: 88598-46-3
M. Wt: 414.0 g/mol
InChI Key: BAFQQGWQGVWFDU-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and an octyl chain attached to the acridine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride typically involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like N-Methyl-2-pyrrolidone, and elevated temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of substituted acridine compounds .

Scientific Research Applications

3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the octyl chain and dimethylamino groups, which enhance its solubility and biological activity. These features make it a versatile compound for various applications, distinguishing it from other acridine derivatives.

Properties

CAS No.

88598-46-3

Molecular Formula

C25H36ClN3

Molecular Weight

414.0 g/mol

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-octylacridin-10-ium-3,6-diamine;chloride

InChI

InChI=1S/C25H36N3.ClH/c1-6-7-8-9-10-11-16-28-24-18-22(26(2)3)14-12-20(24)17-21-13-15-23(27(4)5)19-25(21)28;/h12-15,17-19H,6-11,16H2,1-5H3;1H/q+1;/p-1

InChI Key

BAFQQGWQGVWFDU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-]

Origin of Product

United States

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